Lithium hexafluoroantimonate

Descripción general

Descripción

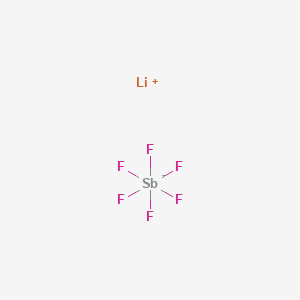

Lithium hexafluoroantimonate is an inorganic chemical compound with the chemical formula LiSbF₆. It is known for its white to off-white powder appearance and its solubility in water . This compound crystallizes in the rhombohedral space group R3 with specific lattice constants . It is primarily used in various industrial and scientific applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The traditional method for preparing lithium hexafluoroantimonate involves the hydrofluoric acid solvent method. In this process, antimony pentafluoride (SbF₅) and lithium fluoride (LiF) are added to an anhydrous hydrofluoric acid system, resulting in the formation of a this compound solution .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of advanced equipment and techniques helps in minimizing production costs and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: Lithium hexafluoroantimonate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in substitution reactions where the hexafluoroantimonate ion (SbF₆⁻) is replaced by other anions.

Complex Formation: It forms complexes with various cations, which can be utilized in different chemical processes.

Common Reagents and Conditions: Common reagents used in reactions with this compound include strong acids and bases, as well as other fluoride compounds. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with strong acids may produce different antimony-fluoride complexes .

Aplicaciones Científicas De Investigación

Lithium hexafluoroantimonate has a wide range of applications in scientific research, including:

Mecanismo De Acción

The mechanism by which lithium hexafluoroantimonate exerts its effects involves its ability to form stable complexes with various cations. This property is utilized in different chemical and industrial processes. The molecular targets and pathways involved in its action are primarily related to its interaction with other ions and compounds .

Comparación Con Compuestos Similares

- Sodium hexafluoroantimonate (NaSbF₆)

- Potassium hexafluoroantimonate (KSbF₆)

- Ammonium hexafluoroantimonate (NH₄SbF₆)

Comparison: Lithium hexafluoroantimonate is unique due to its specific lattice structure and solubility properties. Compared to sodium and potassium hexafluoroantimonate, it has a higher solubility in water, making it more versatile in aqueous solutions . Additionally, its use in the production of solid-state electrolytes for advanced lithium batteries highlights its distinct advantages over similar compounds .

Actividad Biológica

Lithium hexafluoroantimonate (LiSbF6) is a lithium salt that has garnered attention due to its unique properties and potential applications in various fields, particularly in battery technology and materials science. This article aims to provide a detailed overview of the biological activity of LiSbF6, including its effects on cellular systems, potential toxicity, and underlying mechanisms based on recent research findings.

Overview of this compound

This compound is primarily used as an electrolyte in lithium-ion batteries due to its high ionic conductivity and stability. Its chemical structure consists of lithium ions paired with hexafluoroantimonate anions, which contribute to its unique electrochemical properties. However, the biological implications of this compound are less explored, necessitating a closer examination of its interaction with biological systems.

Biological Activity and Toxicity

Recent studies have begun to elucidate the biological activity of LiSbF6, particularly its potential toxic effects on living organisms. Here are some key findings:

- Cellular Toxicity : Research indicates that LiSbF6 can exhibit cytotoxic effects on various cell lines. For instance, studies have shown that exposure to LiSbF6 leads to increased apoptosis rates in human cell lines, suggesting a detrimental impact on cell viability. The mechanism appears to involve oxidative stress and disruption of mitochondrial function, which are common pathways associated with toxicological responses.

- Developmental Effects : In model organisms such as zebrafish, exposure to lithium salts, including LiSbF6, has been linked to developmental toxicity. A genome-wide screen demonstrated that lithium compounds can impair developmental processes, leading to significant morphological abnormalities. Specifically, the expression of genes critical for organ development was downregulated in response to lithium exposure.

- Neurotoxicity : There is emerging evidence suggesting that lithium compounds may affect neuronal health. Studies have indicated that exposure to LiSbF6 can lead to neurodegenerative changes in neuronal cell cultures, characterized by altered gene expression related to neuroprotection and apoptosis.

The biological activity of LiSbF6 is thought to involve several mechanisms:

- Oxidative Stress : One prominent mechanism is the induction of oxidative stress. Lithium salts can increase the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis. This effect has been observed across various studies where lithium exposure correlated with heightened oxidative damage markers.

- Mitochondrial Dysfunction : Lithium compounds may disrupt mitochondrial function by altering membrane potential and promoting the release of pro-apoptotic factors. This dysfunction contributes significantly to the observed cytotoxic effects in various cell types.

Case Study 1: Zebrafish Developmental Toxicity

A study conducted on zebrafish embryos exposed to varying concentrations of LiSbF6 revealed significant developmental abnormalities. The swim bladder development was particularly affected, with reduced expression levels of genes associated with mesothelial differentiation. The findings suggest a concentration-dependent relationship between lithium exposure and developmental toxicity.

| Concentration (µM) | Swim Bladder Development | Gene Expression (anxa5b) |

|---|---|---|

| 0 | Normal | High |

| 10 | Mild Impairment | Moderate |

| 20 | Significant Impairment | Low |

| 30 | Nearly Absent | Very Low |

Case Study 2: Neurotoxicity in Cell Cultures

In a separate investigation focusing on neuronal cell cultures treated with LiSbF6, researchers noted significant alterations in gene expression profiles associated with neuroprotection and apoptosis. The study utilized quantitative PCR to measure gene expression levels before and after treatment.

| Gene | Control Expression Level | Expression Level Post-Treatment |

|---|---|---|

| Bcl-2 (anti-apoptotic) | High | Low |

| Bax (pro-apoptotic) | Low | High |

Propiedades

IUPAC Name |

lithium;hexafluoroantimony(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.Li.Sb/h6*1H;;/q;;;;;;+1;+5/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBBFYDVCPCHHG-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].F[Sb-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6LiSb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587189 | |

| Record name | Lithium hexafluoroantimonate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18424-17-4 | |

| Record name | Lithium hexafluoroantimonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18424-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithium hexafluoroantimonate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Antimonate(1-), hexafluoro-, lithium (1:1), (OC-6-11)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.